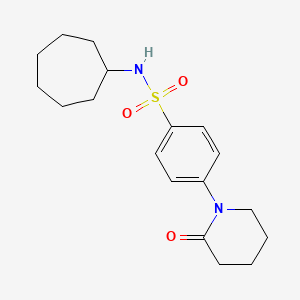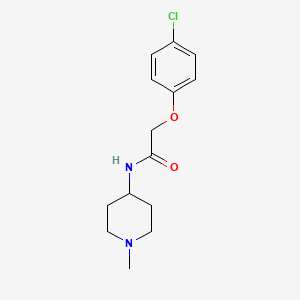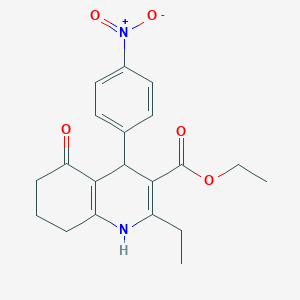![molecular formula C17H20FNO B5172481 4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
4-{3-[(4-fluorobenzyl)amino]butyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-fluorobenzyl)amino]butyl}phenol, commonly known as FBABP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FBABP is a phenolic compound that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
FBABP is known to interact with various enzymes and receptors in the body, including the dopamine transporter and the sigma-1 receptor. It has been found to inhibit the uptake of dopamine and to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
FBABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to improve cognitive function in animal models of Alzheimer's disease, and to protect against oxidative stress in the brain. FBABP has also been found to modulate the activity of various enzymes and receptors in the body, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FBABP has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. FBABP has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, FBABP has some limitations for use in lab experiments. It has relatively low potency compared to other compounds, which may limit its usefulness in certain assays. FBABP also has limited selectivity for certain targets, which may make it difficult to use in studies that require high selectivity.
Orientations Futures
FBABP has several potential future directions for research. One area of interest is the development of more potent and selective analogs of FBABP for use in various assays. Another area of interest is the investigation of the mechanism of action of FBABP in more detail, including its interactions with various enzymes and receptors in the body. Additionally, FBABP may have potential applications in the treatment of various diseases, and further research is needed to investigate its potential therapeutic uses.
Méthodes De Synthèse
FBABP can be synthesized in several ways, including the reaction of 4-tert-butylphenol with 4-fluorobenzylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 4-tert-butylphenol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The yield of FBABP using these methods is typically around 50-60%.
Applications De Recherche Scientifique
FBABP has been used extensively in scientific research due to its unique properties. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FBABP has also been used as a tool in biochemical and pharmacological studies to understand the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
4-[3-[(4-fluorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLGKMBQIMACLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(4-Fluorophenyl)methylamino]butyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)

![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)